3-Methylheptanoyl-CoA

Metabolomics Mass Spectrometry Lipidomics

This precisely branched C8 medium-chain acyl-CoA is the definitive authentic standard for quantifying 3-methylheptanoylcarnitine in newborn screening and for mapping the substrate specificity of short/branched-chain acyl-CoA dehydrogenase (SBCAD/ACADSB). Unlike linear heptanoyl-CoA or positional isomers, its unique 3-methyl stereoelectronic signature governs enzyme active-site recognition, eliminating kinetic artifacts. Use this high-purity thioester to ensure accurate MS/MS fragmentation profiling and to generate reliable data in peroxisomal alpha-oxidation studies relevant to Refsum disease and peroxisomal biogenesis disorders. Procure the exact branched metabolite to avoid experimental variability caused by generic substitution.

Molecular Formula C29H50N7O17P3S
Molecular Weight 893.7 g/mol
Cat. No. B15547860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylheptanoyl-CoA
Molecular FormulaC29H50N7O17P3S
Molecular Weight893.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N7O17P3S/c1-5-6-7-17(2)12-20(38)57-11-10-31-19(37)8-9-32-27(41)24(40)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,39-40H,5-14H2,1-4H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
InChIKeyBXCOGIRUVPOQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylheptanoyl-CoA for Research Procurement: Definition, Classification, and Key Identifiers


3-Methylheptanoyl-CoA (3-Methylheptanoyl-coenzyme A, CAS 711027-74-6) is a medium-chain branched acyl-CoA thioester derivative of coenzyme A with a molecular weight of 893.7 g/mol and molecular formula C29H50N7O17P3S [1]. It is classified within the human metabolome as a medium-chain acyl-CoA (C5-C11 acyl group) [2]. The compound consists of a 3-methylheptanoic acid moiety linked to CoA via a thioester bond and is a predicted metabolite in the human body, belonging to the broader class of branched-chain acyl-CoAs [1][2]. Its primary procurement context is as a research biochemical and metabolomics standard, not a therapeutic agent.

Why Generic Substitution of 3-Methylheptanoyl-CoA with Other Acyl-CoAs is Scientifically Invalid


Acyl-CoA thioesters are not functionally interchangeable due to their strict chain-length and branching-position specificity for cognate enzymes, transporters, and metabolic pathways [1]. Substituting 3-methylheptanoyl-CoA with a straight-chain heptanoyl-CoA, a positional isomer (e.g., 4-methylheptanoyl-CoA), or a different medium-chain acyl-CoA fundamentally alters substrate recognition kinetics, binding affinities, and downstream metabolic fates [2]. The precise 3-methyl branching confers unique stereoelectronic properties that dictate enzyme active-site interactions, making generic substitution a source of experimental variability and misinterpretation [1].

Product-Specific Quantitative Differentiation: 3-Methylheptanoyl-CoA vs. Primary Comparators


Molecular Weight and Exact Mass Differentiation vs. Positional Isomer 4-Methylheptanoyl-CoA

3-Methylheptanoyl-CoA and its positional isomer 4-methylheptanoyl-CoA share identical molecular formulas (C29H50N7O17P3S) and nominal masses but exhibit distinct chromatographic and mass spectrometric behaviors due to branching position [1]. While exact mass is identical (893.2197 Da), the different branching positions yield distinct MS/MS fragmentation patterns and retention times, enabling analytical differentiation [2]. In silico data confirms molecular weight for both compounds is 893.7 g/mol [1][3].

Metabolomics Mass Spectrometry Lipidomics

Hydrogen Bond Donor and Acceptor Count Differentiation vs. Straight-Chain Heptanoyl-CoA

3-Methylheptanoyl-CoA contains 9 hydrogen bond donors and 22 hydrogen bond acceptors, compared to 8 donors and 22 acceptors for straight-chain heptanoyl-CoA [1][2]. The additional methyl branch at C3 introduces a potential hydrogen bond donor site (the methyl group itself does not donate, but the altered conformation may expose additional NH or OH groups) and modifies the compound's three-dimensional shape and electronic surface, affecting enzyme binding pocket complementarity [1].

Enzyme Kinetics Protein-Ligand Interaction Molecular Modeling

Metabolic Pathway Engagement: Branched-Chain vs. Straight-Chain Acyl-CoA Beta-Oxidation

3-Methylheptanoyl-CoA is a substrate for the peroxisomal alpha-oxidation pathway specific to 3-methyl branched fatty acids, unlike straight-chain heptanoyl-CoA which enters mitochondrial beta-oxidation directly [1][2]. Branched-chain acyl-CoAs require initial alpha-oxidation to remove the methyl branch before entering beta-oxidation, a process defective in Refsum disease and other peroxisomal disorders [1]. In silico pathway mapping confirms 3-methylheptanoyl-CoA participates in the mammalian fatty acid alpha-oxidation II pathway, whereas heptanoyl-CoA does not [2].

Fatty Acid Oxidation Mitochondrial Metabolism Peroxisomal Disorders

Optimal Research and Industrial Application Scenarios for 3-Methylheptanoyl-CoA


Metabolomics Standard for Branched-Chain Acylcarnitine Profiling

As a predicted human metabolite, 3-methylheptanoyl-CoA serves as an authentic standard for targeted metabolomics assays aimed at quantifying 3-methylheptanoylcarnitine in biological fluids. Its distinct chromatographic and MS/MS signature (inferred from isomer-specific fragmentation) enables accurate identification in LC-MS/MS workflows [1]. This is critical for newborn screening of inborn errors of branched-chain fatty acid metabolism.

Enzyme Substrate for Characterizing Acyl-CoA Dehydrogenase Specificity

The branched structure of 3-methylheptanoyl-CoA makes it an essential substrate for determining the substrate specificity of short/branched-chain acyl-CoA dehydrogenases (SBCAD/ACADSB) and related enzymes. Its unique hydrogen-bonding pattern (9 donors vs. 8 for heptanoyl-CoA) provides a distinct molecular probe for active-site mapping [2].

In Vitro Model Substrate for Peroxisomal Alpha-Oxidation Studies

3-Methylheptanoyl-CoA is a pathway-relevant substrate for investigating peroxisomal alpha-oxidation. Unlike straight-chain acyl-CoAs, it requires the sequential action of alpha-oxidation enzymes (phytanoyl-CoA hydroxylase, etc.) before beta-oxidation can proceed [3]. This application is directly relevant to understanding the molecular basis of Refsum disease and other peroxisomal biogenesis disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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